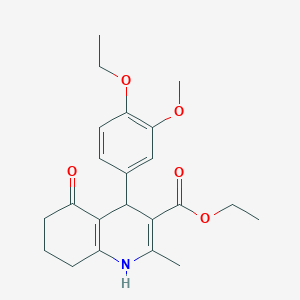![molecular formula C16H19BrN2O3 B5036681 2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Diazaspirodecenone derivatives are a class of compounds known for their complex structures and potential biological activities. They are characterized by the presence of a diazaspiro[4.5]decenone core, which integrates elements of both heterocyclic and spiro frameworks. This unique combination contributes to their interest in synthetic chemistry and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of diazaspirodecenone derivatives often involves novel and efficient one-pot synthetic routes. For instance, Adib et al. (2008) described a one-pot synthesis method for 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, showcasing the versatility of these synthetic approaches in producing complex molecular architectures under mild reaction conditions (Adib et al., 2008).
Molecular Structure Analysis
The molecular structures of diazaspirodecenone derivatives are characterized by X-ray crystallography, revealing intricate details such as planar, chair conformations, and the spatial arrangement of functional groups. Konovalova et al. (2014) detailed the molecular structure of a related compound through X-ray analysis, highlighting the conformational features and the impact of substituents on the overall geometry (Konovalova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecenone derivatives includes their participation in various organic reactions, such as acylation and condensation, leading to a wide range of functionalized compounds. The study by Zhao et al. (2012) on the design, synthesis, and analysis of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives illustrates the chemical versatility of these compounds (Zhao et al., 2012).
Physical Properties Analysis
The physical properties of diazaspirodecenone derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their potential applications. While specific data on "2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide" was not found, studies on related compounds provide a foundation for predicting these characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application of diazaspirodecenone derivatives in synthetic chemistry and potential therapeutic uses. The work by He and Qiu (2017) on the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione via ZnBr2-mediated oxidative spiro-bromocyclization highlights the innovative approaches to modifying the chemical properties of these compounds for enhanced activity and functionality (He & Qiu, 2017).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2)14(11-6-8-12(17)9-7-11)18(21)16(19(15)22)10-4-3-5-13(16)20/h6-9,22H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZBAUBLPJZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5036693.png)